2-ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Description
This benzamide derivative features a 2-ethoxy-substituted aromatic ring linked to a tertiary amine group comprising tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl moieties.
Properties
IUPAC Name |
2-ethoxy-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-2-23-18-8-4-3-7-17(18)19(21)20(14-16-6-5-13-24-16)15-9-11-22-12-10-15/h3-8,13,15H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOZKYHCATKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a benzamide structure with ethoxy and tetrahydro-pyran moieties, as well as a thiophenyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 285.39 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines using assays like the Sulforhodamine B (SRB) assay, which measures total protein synthesis in response to drug treatment .
- Anti-inflammatory Properties : Benzamides are often associated with anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzyme Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, leading to reduced tumor growth.
- Antioxidant Activity : Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress which is linked to cancer development .
Anticancer Studies
A notable study evaluated the anticancer effects of related benzamide derivatives against leukemia and lymphoma cell lines. Results indicated significant inhibition of cell growth at certain concentrations, with IC50 values demonstrating potent activity .
Anti-inflammatory Studies
In another investigation focusing on anti-inflammatory properties, derivatives were tested for their ability to suppress pro-inflammatory cytokines in cultured macrophages. The results showed a marked decrease in cytokine levels compared to untreated controls, indicating potential therapeutic benefits for inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-yl-Containing Benzamides
Several analogs share the tetrahydro-2H-pyran-4-yl group, a common scaffold in kinase inhibitors and prodrugs:
- 4-acetamido-3-(benzyloxy)-N-(tetrahydro-2H-pyran-4-yl)benzamide (Compound 10, Ev3) :
- 2-(methylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide (Ev7) :
Table 2: Physicochemical Properties of Tetrahydro-2H-pyran-4-yl Benzamides
| Compound | Substituent | LogP* | Solubility (Predicted) |
|---|---|---|---|
| Target | 2-ethoxy | ~3.2 | Moderate (aqueous) |
| Compound 10 (Ev3) | 3-benzyloxy, 4-acetamido | ~2.8 | Low (lipophilic) |
| Ev7 | 2-methylthio | ~3.5 | Low (organic solvents) |
*Estimated using fragment-based methods.
Pharmacologically Active Analogs
- Venetoclax (ABT-199, Ev8): Structure: Contains a tetrahydro-2H-pyran-4-ylmethylamino group and a sulfonyl-piperazinylbenzamide core. Key Difference: Sulfonamide and pyrrolopyridinyl groups vs. ethoxy and thiophene in the target compound. Functional Impact: Venetoclax’s design enables BCL-2 inhibition, highlighting the importance of sulfonamide and heteroaromatic groups in target specificity .
- Prodrugs with Tetrahydro-2H-pyran-4-yl (Ev5) :
- Example : 2-(diphenylphosphaneyl)-N-(3-hydroxy-2-methyl-6-...tetrahydro-2H-pyran-4-yl)benzamide
- Key Difference : Phosphine-modified prodrug vs. ethoxy-substituted parent compound.
- Impact : The phosphine group enables bioorthogonal activation, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
